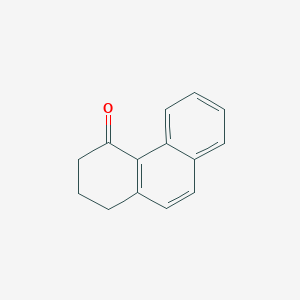

2,3-Dihydrophenanthren-4(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1H-phenanthren-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O/c15-13-7-3-5-11-9-8-10-4-1-2-6-12(10)14(11)13/h1-2,4,6,8-9H,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQVRULPLURPAJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)C3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50286615 | |

| Record name | 2,3-Dihydro-1H-phenanthren-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

778-48-3 | |

| Record name | 778-48-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402373 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 778-48-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46664 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dihydro-1H-phenanthren-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 778-48-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 2,3-Dihydrophenanthren-4(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 2,3-Dihydrophenanthren-4(1H)-one, a key intermediate in the synthesis of phenanthrene and its derivatives. Phenanthrene-based structures are of significant interest in medicinal chemistry and materials science due to their presence in a variety of bioactive natural products and functional materials.

Synthesis via Haworth Reaction

The most common and well-established method for the synthesis of this compound is the Haworth synthesis. This multi-step process begins with the Friedel-Crafts acylation of naphthalene with succinic anhydride, followed by a Clemmensen reduction and an intramolecular cyclization reaction.

Synthesis Workflow

Experimental Protocols

Step 1: Friedel-Crafts Acylation of Naphthalene with Succinic Anhydride

This step involves the electrophilic acylation of naphthalene. The use of a polar solvent like nitrobenzene favors the formation of the β-substituted product, 4-(2-naphthyl)-4-oxobutanoic acid, which upon cyclization would lead to a different isomer. For the synthesis of this compound, the α-substituted product, 4-(1-naphthyl)-4-oxobutanoic acid, is required. Therefore, a non-polar solvent such as carbon disulfide or carrying out the reaction at a lower temperature is preferred to favor α-substitution.

-

Procedure: To a stirred suspension of anhydrous aluminum chloride in an appropriate solvent (e.g., nitrobenzene or carbon disulfide), a mixture of naphthalene and succinic anhydride is added portion-wise at a controlled temperature (typically 0-5 °C). After the addition is complete, the reaction mixture is stirred at room temperature or slightly elevated temperature until the reaction is complete (monitored by TLC). The reaction is then quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The resulting solid is collected by filtration, washed with water, and purified by recrystallization.

Step 2: Clemmensen Reduction of 4-(1-Naphthyl)-4-oxobutanoic acid

The keto group of 4-(1-naphthyl)-4-oxobutanoic acid is reduced to a methylene group using the Clemmensen reduction.

-

Procedure: A mixture of 4-(1-naphthyl)-4-oxobutanoic acid, amalgamated zinc, concentrated hydrochloric acid, and a co-solvent such as toluene is refluxed for an extended period (typically 8-24 hours). Additional portions of hydrochloric acid may be added during the reflux. After cooling, the organic layer is separated, and the aqueous layer is extracted with a suitable solvent. The combined organic extracts are washed, dried, and the solvent is evaporated to yield 4-(1-naphthyl)butyric acid.

Step 3: Intramolecular Cyclization of 4-(1-Naphthyl)butyric acid

The final step is the acid-catalyzed intramolecular cyclization of 4-(1-naphthyl)butyric acid to form the desired product.

-

Procedure: 4-(1-Naphthyl)butyric acid is heated with a strong acid catalyst, such as polyphosphoric acid or concentrated sulfuric acid, at an elevated temperature. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is poured onto ice water, and the precipitated solid is collected by filtration. The crude product is then purified.

Purification

The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate), followed by recrystallization from an appropriate solvent (e.g., ethanol or methanol) to obtain the pure product.

Characterization

The structure and purity of the synthesized this compound are confirmed by various spectroscopic methods and by determining its physical properties.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₄H₁₂O |

| Molecular Weight | 196.24 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 95-97 °C |

| Boiling Point | 340.5 °C at 760 mmHg (Predicted) |

Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the different types of protons and their connectivity in the molecule. The expected signals for this compound would include:

-

Aromatic protons in the range of δ 7.0-9.0 ppm.

-

Aliphatic protons of the dihydrophenanthrenone ring, likely appearing as multiplets in the upfield region (δ 2.0-4.0 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum shows the number of unique carbon atoms in the molecule. The spectrum would exhibit signals for:

-

Aromatic carbons in the range of δ 120-140 ppm.

-

A carbonyl carbon (C=O) signal significantly downfield, typically around δ 190-200 ppm.

-

Aliphatic carbons of the saturated ring in the upfield region.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for this compound include:

| Wavenumber (cm⁻¹) | Functional Group |

| ~3050-3000 | Aromatic C-H stretch |

| ~2950-2850 | Aliphatic C-H stretch |

| ~1680 | C=O (Aryl ketone) stretch |

| ~1600, 1450 | C=C (Aromatic) stretch |

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 196.

Characterization Workflow

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers can adapt and optimize the described protocols based on their specific laboratory conditions and available resources. The detailed characterization data serves as a benchmark for confirming the successful synthesis of this valuable chemical intermediate.

"physical and chemical properties of 2,3-Dihydrophenanthren-4(1H)-one"

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydrophenanthren-4(1H)-one, a member of the dihydrophenanthrene class of polycyclic aromatic hydrocarbons, is a compound of significant interest in medicinal chemistry and pharmacological research.[1][2] Its rigid, three-ring scaffold serves as a core structural motif for numerous bioactive molecules. The dihydrophenanthrene framework has been identified as a key pharmacophore with the potential to interact with critical biological targets, making it a valuable tool for exploring new therapeutic pathways in metabolic diseases, neurodegenerative disorders, and infectious diseases.[1][2]

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in a laboratory setting.

| Property | Value |

| IUPAC Name | 2,3-dihydro-1H-phenanthren-4-one |

| Synonyms | 4-Oxo-1,2,3,4-tetrahydrophenanthrene, 1,2,3,4-Tetrahydrophenanthren-4-one, 4(1H)-Phenanthrone, 2,3-dihydro- |

| CAS Number | 778-48-3 |

| Molecular Formula | C₁₄H₁₂O |

| Molecular Weight | 196.24 g/mol |

| Appearance | Pale Yellow to Beige Solid |

| Melting Point | 69 °C |

| Boiling Point | 164-168 °C at 0.3 Torr |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate. Poorly soluble in water. |

| InChI Key | HQVRULPLURPAJY-UHFFFAOYSA-N |

Experimental Protocols

General Synthetic Approach: Modified Haworth Synthesis

The Haworth synthesis of phenanthrene can be adapted to yield the target molecule. This multi-step process generally involves the acylation of naphthalene followed by cyclization and reduction.

-

Friedel-Crafts Acylation: Naphthalene is reacted with succinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form 4-(naphthalen-1-yl)-4-oxobutanoic acid.

-

Clemmensen Reduction: The keto group of the butanoic acid derivative is reduced to a methylene group using a Clemmensen reduction (amalgamated zinc and hydrochloric acid) to yield 4-(naphthalen-1-yl)butanoic acid.

-

Intramolecular Cyclization: The resulting acid is treated with a strong acid, such as sulfuric acid or polyphosphoric acid, to induce an intramolecular Friedel-Crafts acylation, leading to the formation of the tetrahydrophenanthrenone ring system.

-

Purification: The crude product is then purified using standard techniques such as column chromatography or recrystallization.

Analytical Characterization

The identity and purity of this compound would be confirmed using a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the phenanthrene core and the aliphatic protons of the dihydropyranone ring.

-

¹³C NMR: The carbon NMR spectrum would confirm the presence of the carbonyl carbon (around 190-200 ppm) and the distinct aromatic and aliphatic carbons. The number of signals would also indicate the molecule's symmetry.

-

-

Mass Spectrometry (MS):

-

High-Performance Liquid Chromatography (HPLC):

-

Reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of acetonitrile and water would be an effective method for assessing the purity of the compound. A UV detector would be suitable for detection.

-

Biological Activity and Signaling Pathways

Recent studies have highlighted the role of dihydrophenanthrenes as direct allosteric activators of AMP-activated protein kinase (AMPK).[1][2] AMPK is a crucial enzyme that functions as a master regulator of cellular energy homeostasis.

The activation of AMPK by this compound and related compounds occurs through binding to a novel allosteric drug and metabolite (ADaM) site on the AMPK complex.[1][2] This binding event triggers a conformational change that enhances the kinase's activity. Activated AMPK then phosphorylates downstream targets, leading to the inhibition of anabolic pathways (such as de novo lipogenesis) and the activation of catabolic pathways to restore cellular energy balance. This mechanism makes compounds with a dihydrophenanthrene scaffold promising candidates for the development of therapeutics for metabolic disorders like type 2 diabetes.[1][2]

Conclusion

This compound is a synthetically accessible molecule with a chemical scaffold that holds significant promise for therapeutic applications, particularly in the realm of metabolic diseases through the activation of the AMPK signaling pathway. The data and protocols outlined in this guide provide a foundational resource for researchers and scientists working with this and related compounds, facilitating further exploration of their chemical properties and biological activities.

References

- 1. AMP-activated protein kinase signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound For Research [benchchem.com]

- 3. Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jddtonline.info [jddtonline.info]

- 5. phcog.com [phcog.com]

- 6. m.youtube.com [m.youtube.com]

- 7. repository.unar.ac.id [repository.unar.ac.id]

An In-depth Technical Guide to 2,3-Dihydrophenanthren-4(1H)-one (CAS: 778-48-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-Dihydrophenanthren-4(1H)-one, a phenanthrene derivative with potential applications in medicinal chemistry and drug discovery. This document consolidates available data on its chemical and physical properties, synthesis, spectroscopic characterization, and known biological activities of related compounds, offering a valuable resource for researchers in the field.

Chemical and Physical Properties

This compound, also known as 4-keto-1,2,3,4-tetrahydrophenanthrene, is a tricyclic aromatic ketone.[1][2] Its fundamental properties are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 778-48-3 | [1][2][3][4][5] |

| Molecular Formula | C₁₄H₁₂O | [1][2][3][4][5] |

| Molecular Weight | 196.24 g/mol | [1][2][3][4][5] |

| Melting Point | 69 °C | [1][2][5] |

| Boiling Point | 164-168 °C at 0.3 Torr | [1][2][5] |

| Appearance | Solid | [1][5] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [1][5] |

Synthesis and Experimental Protocols

A plausible synthetic route to this compound involves the intramolecular cyclization of 4-(2-naphthyl)butanoic acid. This reaction is typically acid-catalyzed.

Synthesis of this compound from 4-(2-Naphthyl)butanoic Acid

This protocol describes the acid-catalyzed cyclization of 4-(2-naphthyl)butanoic acid to yield this compound.

Materials:

-

4-(2-Naphthyl)butanoic acid

-

Nafion-H (or a similar solid acid catalyst)

-

Anhydrous xylene

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

-

Drying agent (e.g., anhydrous sodium sulfate)

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(2-naphthyl)butanoic acid and the solid acid catalyst (e.g., Nafion-H). Add anhydrous xylene to the flask to serve as the solvent.

-

Reaction Execution: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the reaction mixture to remove the solid acid catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer successively with a saturated aqueous solution of sodium bicarbonate (to remove any unreacted acid) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons: Multiple signals in the aromatic region (δ 7.0-9.0 ppm).

-

Aliphatic Protons:

-

A triplet corresponding to the two protons at the C1 position.

-

A multiplet for the two protons at the C2 position.

-

A triplet for the two protons at the C3 position, likely deshielded due to the adjacent carbonyl group.

-

¹³C NMR Spectroscopy (Predicted):

-

Carbonyl Carbon: A signal in the downfield region (δ > 190 ppm) corresponding to the ketone carbonyl carbon.

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 120-150 ppm).

-

Aliphatic Carbons: Three signals in the aliphatic region corresponding to C1, C2, and C3.

Infrared (IR) Spectroscopy (Predicted):

-

C=O Stretch: A strong absorption band around 1680-1700 cm⁻¹ characteristic of an aryl ketone.

-

C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Absorption bands below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Absorption bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS):

-

Molecular Ion Peak (M⁺): A prominent peak at m/z = 196.24, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Expect fragmentation patterns typical for ketones, such as alpha-cleavage.

Biological Activity and Potential Applications

While specific biological data for this compound is limited, the broader class of phenanthrene and dihydrophenanthrene derivatives has been shown to exhibit a wide range of pharmacological activities. These compounds are of significant interest to researchers in drug development.[6]

Cytotoxic and Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of phenanthrene derivatives against various cancer cell lines. The dihydrophenanthrene scaffold is considered a promising core structure for the development of new anticancer agents. The mechanism of action is often attributed to the induction of apoptosis in cancer cells.

| Related Compound Class | Cancer Cell Lines | Reported Activity (IC₅₀) |

| Dihydrophenanthrenes | Various human cancer cell lines | Varies depending on substitution |

Anti-inflammatory Activity

Phenanthrene derivatives isolated from natural sources have shown potent anti-inflammatory properties. The mechanism is thought to involve the inhibition of key inflammatory mediators.

Antimicrobial Activity

Certain phenanthrene derivatives have demonstrated significant activity against a range of bacteria, including drug-resistant strains.[6]

Conclusion

This compound is a molecule of interest for further investigation in the field of medicinal chemistry. Its synthesis is achievable through established organic chemistry reactions, and its structural backbone is associated with a range of promising biological activities. This technical guide provides a foundational understanding of this compound, though further experimental work is required to fully elucidate its spectroscopic properties and pharmacological profile. Researchers are encouraged to use this guide as a starting point for their investigations into this and related dihydrophenanthrene derivatives.

References

- 1. Synthesis and biological activity of tetralone abscisic acid analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tetralone Scaffolds and Their Potential Therapeutic Applications | Semantic Scholar [semanticscholar.org]

- 4. scbt.com [scbt.com]

- 5. 2,3-DIHYDRO-1H-PHENANTHREN-4-ONE | 778-48-3 [chemicalbook.com]

- 6. This compound For Research [benchchem.com]

The Ascending Profile of Dihydrophenanthrenones: From Natural Obscurity to Therapeutic Interest

A Technical Guide for Researchers and Drug Development Professionals on the Discovery, History, and Biological Significance of Dihydrophenanthrenone Compounds

Introduction

Dihydrophenanthrenones, a class of polycyclic aromatic compounds, have steadily emerged from the relative obscurity of natural product chemistry to become a focal point of interest for researchers in medicinal chemistry and drug development. Characterized by a dihydrophenanthrene skeleton bearing a ketone functional group, these molecules have demonstrated a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, and antioxidant properties. This technical guide provides an in-depth exploration of the discovery and history of dihydrophenanthrenone compounds, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways to serve as a comprehensive resource for the scientific community.

A Historical Perspective: The Discovery of Dihydrophenanthrenones

The history of dihydrophenanthrenones is intrinsically linked to the exploration of phytochemicals from the Orchidaceae family, a rich source of unique secondary metabolites. While the broader class of phenanthrenes has been known for a longer period, the specific discovery of dihydrophenanthrenone compounds is a more recent development in the field of natural product chemistry.

Early investigations into the chemical constituents of orchids, particularly from the genus Dendrobium, led to the isolation and characterization of numerous dihydrophenanthrene derivatives. However, the identification of the ketone-containing dihydrophenanthrenones as a distinct subclass with significant biological potential has been a gradual process. Seminal work on compounds such as orchinol and batatasin, initially identified as phytoalexins produced by orchids and sweet potatoes in response to fungal infection, laid the groundwork for understanding the ecological role and potential pharmacological applications of these molecules.

Subsequent phytochemical investigations of various plant species, including those from the families Combretaceae and Dioscoreaceae, have expanded the known diversity of naturally occurring dihydrophenanthrenones. These studies have been instrumental in elucidating the structural variety and stereochemical complexity of this compound class.

Synthetic Approaches to the Dihydrophenanthrenone Core

The scarcity of dihydrophenanthrenones from natural sources has necessitated the development of efficient synthetic routes to access these molecules and their analogs for further biological evaluation. The total synthesis of dihydrophenanthrenones often leverages established methods for the construction of the phenanthrene nucleus, followed by modifications to introduce the ketone functionality and control the stereochemistry of the dihydro-aromatic ring.

Key synthetic strategies employed in the literature include:

-

Photocyclization of Stilbenes: A powerful and common method for constructing the phenanthrene skeleton involves the photochemical cyclization of stilbene precursors. Subsequent oxidation and functional group manipulations can then yield the desired dihydrophenanthrenone.

-

Palladium-Catalyzed Cross-Coupling Reactions: Modern cross-coupling methodologies, such as the Suzuki and Heck reactions, have been effectively utilized to construct the biaryl linkage central to the phenanthrene core from appropriately substituted precursors.

-

Intramolecular Cyclization Reactions: Various acid- or base-catalyzed intramolecular cyclization strategies have been developed to form the tricyclic ring system from acyclic precursors.

The choice of synthetic route is often dictated by the desired substitution pattern on the aromatic rings and the stereochemical outcome required for biological activity.

Biological Activities and Therapeutic Potential

Dihydrophenanthrenones have garnered significant attention due to their diverse and potent biological activities. The following sections summarize the key therapeutic areas where these compounds have shown promise.

Anticancer Activity

A growing body of evidence highlights the potent cytotoxic effects of dihydrophenanthrenones against a range of human cancer cell lines.[1][2][3] These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer models, including breast, prostate, lung, and colon cancer.[1] The planar aromatic structure of the phenanthrene core is thought to facilitate intercalation with DNA, while the substituents on the aromatic rings play a crucial role in modulating their cytotoxic potency and selectivity.

Table 1: Cytotoxicity of Dihydrophenanthrenone and Related Compounds against Various Cancer Cell Lines

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 6-Methoxycoelonin | UACC-62 (Melanoma) | 2.59 ± 0.11 | [2][3] |

| Calanquinone A | A549 (Lung) | 0.45 | [1] |

| Calanquinone A | MCF-7 (Breast) | <0.02 | [1] |

| Calanquinone A | PC-3 (Prostate) | 0.18 | [1] |

| Denbinobin | A549 (Lung) | 0.32 | [1] |

| Denbinobin | MCF-7 (Breast) | 0.08 | [1] |

| Denbinobin | PC-3 (Prostate) | 0.15 | [1] |

Anti-inflammatory Activity

Chronic inflammation is a key driver of many human diseases, and dihydrophenanthrenones have demonstrated significant anti-inflammatory properties. Their mechanism of action is often attributed to the inhibition of pro-inflammatory enzymes and signaling pathways. Of particular importance is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling cascade, a central regulator of the inflammatory response.[4][5][6][7] By inhibiting the activation of NF-κB, dihydrophenanthrenones can suppress the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Antioxidant Activity

Many dihydrophenanthrenones possess phenolic hydroxyl groups, which confer potent antioxidant properties. These compounds can effectively scavenge free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative damage. The antioxidant capacity of these molecules is a key contributor to their overall therapeutic potential, as oxidative stress is implicated in the pathogenesis of numerous chronic diseases, including cancer and inflammatory disorders.

Signaling Pathways Modulated by Dihydrophenanthrenones

The biological effects of dihydrophenanthrenones are mediated through their interaction with various cellular signaling pathways. A key target that has emerged from numerous studies on related phytochemicals is the NF-κB signaling pathway.[4][5][6][7]

Caption: Inhibition of the NF-κB signaling pathway by dihydrophenanthrenones.

As depicted in the diagram, pro-inflammatory stimuli typically lead to the activation of the IκB kinase (IKK) complex. This, in turn, phosphorylates the inhibitory protein IκB, targeting it for ubiquitination and degradation. The degradation of IκB releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Dihydrophenanthrenones are hypothesized to exert their anti-inflammatory effects by inhibiting the IKK complex, thereby preventing the degradation of IκB and sequestering NF-κB in the cytoplasm.

Experimental Protocols

To facilitate further research in this area, this section provides detailed methodologies for key experiments cited in the literature for the evaluation of dihydrophenanthrenone compounds.

Synthesis of Dihydrophenanthrenones (General Workflow)

A general workflow for the synthesis of dihydrophenanthrenones often involves a multi-step process. The following diagram illustrates a common synthetic pathway.

Caption: General synthetic workflow for dihydrophenanthrenones.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay is a standard method for evaluating the antioxidant potential of a compound.[8][9]

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or ethanol

-

Test compound (dihydrophenanthrenone)

-

Positive control (e.g., Ascorbic acid or Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

-

Preparation of test solutions: Prepare a series of dilutions of the dihydrophenanthrenone compound and the positive control in the same solvent.

-

Assay: a. To each well of a 96-well microplate, add 100 µL of the test solution or positive control. b. Add 100 µL of the DPPH solution to each well. c. Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

In Vitro Anti-inflammatory Assay (Inhibition of Protein Denaturation)

This assay provides a simple in vitro model to assess the anti-inflammatory activity of a compound by measuring its ability to inhibit protein denaturation.[10][11][12]

Materials:

-

Bovine serum albumin (BSA) or egg albumin

-

Phosphate buffered saline (PBS), pH 6.4

-

Test compound (dihydrophenanthrenone)

-

Positive control (e.g., Diclofenac sodium)

-

Spectrophotometer

Procedure:

-

Preparation of reaction mixture: For each concentration of the test compound and positive control, prepare a reaction mixture containing:

-

0.2 mL of 1% w/v BSA or egg albumin solution

-

2.8 mL of PBS

-

2.0 mL of the test solution or positive control at various concentrations.

-

-

Control: A control solution is prepared with 2.0 mL of distilled water instead of the test solution.

-

Incubation: Incubate all the solutions at 37°C for 20 minutes.

-

Heat-induced denaturation: Heat the solutions in a water bath at 51°C for 20 minutes.

-

Cooling and Measurement: After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.

-

Calculation: The percentage inhibition of protein denaturation is calculated as: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Conclusion and Future Directions

Dihydrophenanthrenones represent a promising class of natural products with significant therapeutic potential, particularly in the areas of oncology and inflammatory diseases. Their rich chemical diversity and potent biological activities make them attractive lead compounds for drug discovery and development. The historical context of their discovery from natural sources, coupled with the advancements in synthetic chemistry, provides a solid foundation for the exploration of this chemical space.

Future research should focus on several key areas:

-

Expansion of the Chemical Library: The synthesis of novel dihydrophenanthrenone analogs with improved potency, selectivity, and pharmacokinetic properties is crucial.

-

Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will be essential for their rational design and clinical translation. Elucidating the precise interactions with targets such as the IKK complex will be of particular importance.

-

In Vivo Efficacy and Safety: Rigorous preclinical evaluation in relevant animal models is necessary to validate the in vitro findings and to assess the in vivo efficacy and safety profiles of lead dihydrophenanthrenone candidates.

The continued investigation of dihydrophenanthrenones holds great promise for the discovery of new and effective therapeutic agents to address unmet medical needs. This technical guide serves as a valuable resource to support and accelerate these research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Cytotoxic Phenanthrene, Dihydrophenanthrene, and Dihydrostilbene Derivatives and Other Aromatic Compounds from Combretum laxum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acmeresearchlabs.in [acmeresearchlabs.in]

- 9. mdpi.com [mdpi.com]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. ijcrt.org [ijcrt.org]

- 12. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2,3-Dihydrophenanthren-4(1H)-one: A Technical Guide

Introduction

2,3-Dihydrophenanthren-4(1H)-one, with the molecular formula C₁₄H₁₂O and a molecular weight of 196.24 g/mol , is a polycyclic aromatic ketone.[1][2] Its structure, featuring a partially saturated ring fused to a phenanthrene core, makes it a valuable intermediate in the synthesis of more complex organic molecules and potential pharmaceutical agents. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for tracking its transformation in chemical reactions.

This guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The presented data is a synthesis of predictive analysis based on established spectroscopic principles and comparative data from structurally analogous compounds. Each section includes a detailed experimental protocol, an in-depth interpretation of the expected spectral features, and a summary of key data points.

Molecular Structure

The structure of this compound, also known as 4-Oxo-1,2,3,4-tetrahydrophenanthrene, is depicted below. The numbering convention used throughout this guide is systematically illustrated.

Caption: Molecular structure and numbering of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the proton framework of a molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 1-2 seconds.[3]

-

Spectral Width: 0 to 12 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS signal to 0.00 ppm. Integrate all signals.

Predicted ¹H NMR Data and Interpretation

The ¹H NMR spectrum can be divided into two main regions: the aromatic region (downfield, ~7.0-9.0 ppm) and the aliphatic region (upfield, ~2.0-3.5 ppm). The interpretation relies on chemical shifts (δ), integration values, and spin-spin coupling patterns (multiplicity). The analysis of a structurally similar compound, α-tetralone, provides a strong basis for the assignment of the aliphatic protons.[4]

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-10 | ~8.5 - 8.7 | d | ~8.0 | 1H |

| H-5 | ~8.0 - 8.2 | d | ~8.0 | 1H |

| H-6, H-7, H-8, H-9 | ~7.3 - 7.8 | m | - | 4H |

| H-1 | ~3.0 - 3.2 | t | ~6.5 | 2H |

| H-3 | ~2.7 - 2.9 | t | ~6.5 | 2H |

| H-2 | ~2.2 - 2.4 | p | ~6.5 | 2H |

Interpretation Causality:

-

Aromatic Protons (H-5 to H-10): These protons are deshielded due to the ring current effect of the aromatic system, hence their downfield chemical shifts. The protons ortho to the carbonyl group (H-5) and in the bay region (H-10) are expected to be the most deshielded. The complex overlapping multiplets are typical for fused aromatic systems.

-

Aliphatic Protons (H-1, H-2, H-3):

-

H-1: These benzylic protons are adjacent to the aromatic ring and are expected to appear as a triplet around 3.0-3.2 ppm.

-

H-3: These protons are α to the carbonyl group, which withdraws electron density, causing a downfield shift to approximately 2.7-2.9 ppm. They will appear as a triplet due to coupling with the H-2 protons.

-

H-2: These methylene protons are β to the carbonyl and further from the aromatic ring, thus appearing at the most upfield position (~2.2-2.4 ppm). They will be split into a pentet (or multiplet) by the adjacent H-1 and H-3 protons.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides direct information about the carbon skeleton of the molecule.[5] Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.[6]

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument: A 100 MHz (or corresponding field for the proton spectrometer) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Number of Scans: 512 to 2048, due to the low sensitivity of the ¹³C nucleus.[6]

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width: 0 to 220 ppm.

-

-

Processing: Apply Fourier transformation with an exponential multiplication, phase correction, and baseline correction. Calibrate the spectrum using the CDCl₃ solvent peak (δ 77.16 ppm).

Predicted ¹³C NMR Data and Interpretation

The spectrum will show signals for the carbonyl carbon, aromatic carbons (quaternary and protonated), and aliphatic carbons. Data from α-tetralone is used as a reference for the aliphatic and adjacent aromatic carbons.[7]

| Carbon Assignment | Predicted δ (ppm) | Carbon Type |

| C-4 | ~198 - 200 | C=O (Ketone) |

| C-4a, C-4b, C-8a, C10a | ~130 - 145 | Quaternary Ar-C |

| C-5 to C-10 | ~124 - 135 | CH Ar-C |

| C-1 | ~40 - 42 | CH₂ |

| C-3 | ~30 - 32 | CH₂ |

| C-2 | ~23 - 25 | CH₂ |

Interpretation Causality:

-

Carbonyl Carbon (C-4): The carbonyl carbon is highly deshielded and will appear significantly downfield, typically in the 198-200 ppm range, which is characteristic of α,β-unsaturated or aromatic ketones.[8][9]

-

Aromatic Carbons (C-4a to C-10a): These carbons resonate in the typical aromatic region of 120-150 ppm. Quaternary carbons (those without attached protons) generally show weaker signals due to longer relaxation times and the absence of Nuclear Overhauser Effect (NOE) enhancement.

-

Aliphatic Carbons (C-1, C-2, C-3): These sp³ hybridized carbons appear in the upfield region of the spectrum. The benzylic carbon (C-1) and the carbon α to the carbonyl (C-3) will be more deshielded than the C-2 carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: FT-IR (Solid Sample)

-

Sample Preparation (Thin Film):

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Scan Range: 4000 - 600 cm⁻¹.

-

Number of Scans: 16 to 32.

-

Resolution: 4 cm⁻¹.

-

-

Processing: A background spectrum of the clean salt plate is recorded and automatically subtracted from the sample spectrum.

Predicted IR Data and Interpretation

The IR spectrum will be dominated by absorptions from the aromatic C-H bonds, aliphatic C-H bonds, and the conjugated carbonyl group.

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| ~3100 - 3000 | Aromatic C-H Stretch | Medium to Weak |

| ~2950 - 2850 | Aliphatic C-H Stretch | Medium |

| ~1685 - 1665 | C=O Stretch (Conjugated Ketone) | Strong |

| ~1600, ~1450 | Aromatic C=C Stretch | Medium to Weak |

Interpretation Causality:

-

C-H Stretching: The absorptions above 3000 cm⁻¹ are characteristic of sp² hybridized C-H bonds in the aromatic rings. The bands below 3000 cm⁻¹ are due to the sp³ hybridized C-H bonds of the methylene groups in the saturated ring.

-

Carbonyl (C=O) Stretching: This will be the most intense and diagnostic peak in the spectrum. For a saturated six-membered ring ketone (like cyclohexanone), the C=O stretch appears around 1715 cm⁻¹.[8] However, conjugation with the aromatic ring delocalizes the pi electrons of the carbonyl bond, weakening it and lowering the stretching frequency to the 1685-1665 cm⁻¹ range.[9][12] This shift is a key indicator of the conjugated system.

-

C=C Stretching: The peaks in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electron Ionization (EI) is a common technique that involves bombarding the molecule with high-energy electrons, causing ionization and fragmentation. The resulting fragmentation pattern can provide valuable structural clues.[13][14]

Experimental Protocol: Electron Ionization MS

-

Sample Introduction: Introduce a small amount of the sample (in a suitable solvent or as a solid via a direct insertion probe) into the mass spectrometer. The sample must be volatile enough to be vaporized in the ion source.[15]

-

Instrument: A mass spectrometer equipped with an Electron Ionization (EI) source.

-

Acquisition Parameters:

-

Ionization Energy: 70 eV (standard for generating reproducible fragmentation patterns).[13]

-

Ion Source Temperature: 150-250 °C.

-

Mass Range: m/z 40 - 400.

-

-

Processing: The mass spectrum is generated by plotting the relative abundance of the detected ions against their mass-to-charge (m/z) ratio.

Predicted Mass Spectrum and Fragmentation

Caption: Predicted major fragmentation pathways for this compound under EI-MS.

Interpretation Causality:

-

Molecular Ion (M⁺˙): The molecular ion peak is expected to be prominent at m/z = 196 , corresponding to the molecular weight of the compound. The presence of a stable aromatic system helps to stabilize the molecular ion.

-

Key Fragmentation Pathways:

-

Loss of CO (m/z 168): A characteristic fragmentation for ketones is the loss of a neutral carbon monoxide molecule (28 Da), leading to a fragment ion at m/z 168.

-

Retro-Diels-Alder Reaction (m/z 168): The partially saturated ring can undergo a retro-Diels-Alder fragmentation, leading to the loss of ethylene (C₂H₄, 28 Da). This would also result in a fragment ion at m/z 168. The peak at m/z 168 is likely a composite of these two fragmentation pathways.

-

Loss of Ethyl Radical (m/z 167): Cleavage of the aliphatic ring can lead to the loss of an ethyl radical (C₂H₅˙, 29 Da), resulting in a stable acylium ion or a rearranged aromatic ion at m/z 167. This is often a significant peak in the spectra of compounds containing a tetralone-like substructure.

-

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a complementary and powerful suite of tools for the characterization of this compound. The predicted data in this guide, based on fundamental principles and analysis of analogous structures, offers a robust framework for researchers to confirm the identity and purity of this compound. The key diagnostic features include the specific pattern of aliphatic protons in the ¹H NMR, the downfield carbonyl signal in the ¹³C NMR, the strong conjugated C=O stretch in the IR spectrum, and the characteristic fragmentation pattern in the mass spectrum.

References

- 1. 1-Oxo-1,2,3,4-tetrahydrophenanthrene | C14H12O | CID 225683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. usbio.net [usbio.net]

- 3. books.rsc.org [books.rsc.org]

- 4. Analysis of the 1H NMR spectrum of α‐tetralone | Semantic Scholar [semanticscholar.org]

- 5. bhu.ac.in [bhu.ac.in]

- 6. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 7. 1-Tetralone(529-34-0) 13C NMR spectrum [chemicalbook.com]

- 8. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. eng.uc.edu [eng.uc.edu]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 14. rroij.com [rroij.com]

- 15. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

An In-depth Technical Guide to the Isomers of 2,3-Dihydrophenanthren-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of 2,3-dihydrophenanthren-4(1H)-one, a class of compounds with significant potential in medicinal chemistry. This document details the structural isomers, synthetic methodologies, spectroscopic characterization, and pharmacological activities of these compounds, with a focus on providing practical information for researchers in drug discovery and development.

Introduction to Dihydrophenanthrenones

Dihydrophenanthrenones are a class of polycyclic aromatic hydrocarbons characterized by a partially saturated phenanthrene skeleton containing a ketone functional group. Their rigid, three-dimensional structure makes them attractive scaffolds for the development of novel therapeutic agents. The specific substitution patterns and stereochemistry of these molecules can lead to a diverse range of biological activities, including anti-inflammatory and cytotoxic effects.[1][2][3] This guide will focus on the isomers of this compound and its related structures.

Structural Isomers

The molecular formula C₁₄H₁₂O can correspond to several positional isomers of dihydrophenanthren-4(1H)-one, depending on the location of the carbonyl group and the saturated carbon-carbon bond in the phenanthrene ring system. The primary isomers of interest are:

-

This compound: The principal compound of interest.

-

3,4-Dihydrophenanthren-1(2H)-one: A positional isomer with the ketone at the 1-position.

-

1,2-Dihydrophenanthren-3(4H)-one: Another positional isomer.

-

1,2-Dihydrophenanthren-4(3H)-one: A tautomeric form of 1,2-dihydrophenanthren-4-ol.

The structural differences between these isomers can significantly impact their chemical properties and biological activities.

Synthesis of Dihydrophenanthrenone Isomers

The synthesis of dihydrophenanthrenone isomers can be achieved through various synthetic routes, often involving intramolecular cyclization reactions of naphthalene-based precursors.

Synthesis of 3,4-Dihydrophenanthren-1(2H)-one

A common method for the synthesis of 3,4-dihydrophenanthren-1(2H)-one involves the cyclization of 1-naphthalenebutyric acid.[4]

Experimental Protocol:

-

Step 1: Preparation of 1-Naphthalenebutyryl Chloride: 1-Naphthalenebutyric acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), typically in an inert solvent like dichloromethane (DCM) or benzene, to form the corresponding acid chloride.

-

Step 2: Intramolecular Friedel-Crafts Acylation: The crude 1-naphthalenebutyryl chloride is then subjected to an intramolecular Friedel-Crafts acylation reaction. A Lewis acid catalyst, such as aluminum chloride (AlCl₃) or trifluoromethanesulfonic acid, is used to promote the cyclization.[4] The reaction is typically carried out in a suitable solvent like nitrobenzene or carbon disulfide.

-

Work-up: The reaction mixture is quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude 3,4-dihydrophenanthren-1(2H)-one can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Caption: Synthesis of 3,4-Dihydrophenanthren-1(2H)-one.

General Strategies for Other Isomers

While specific detailed protocols for other isomers like this compound are less commonly reported, their synthesis can be envisioned through analogous intramolecular cyclization strategies starting from appropriately substituted naphthalene derivatives. Palladium-catalyzed reactions, such as the Heck reaction, have also been employed in the synthesis of dihydrophenanthrene skeletons, which can be further oxidized to the desired ketones.[5][6]

Spectroscopic Data

The characterization of dihydrophenanthrenone isomers relies heavily on spectroscopic techniques. The following tables summarize expected and reported spectroscopic data for these compounds.

Table 1: ¹H NMR Spectroscopic Data

| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| This compound | 8.0-8.2 (d) | Aromatic-H | |

| 7.2-7.8 (m) | Aromatic-H | ||

| 3.1-3.3 (t) | -CH₂-CO- | ||

| 2.6-2.8 (t) | Ar-CH₂- | ||

| 2.1-2.3 (m) | -CH₂- | ||

| 3,4-Dihydrophenanthren-1(2H)-one | 9.0-9.2 (d) | Aromatic-H | |

| 7.3-7.9 (m) | Aromatic-H | ||

| 3.0-3.2 (t) | Ar-CH₂- | ||

| 2.7-2.9 (t) | -CH₂-CO- | ||

| 2.2-2.4 (m) | -CH₂- |

Table 2: ¹³C NMR Spectroscopic Data

| Compound | Chemical Shift (δ) ppm | Assignment |

| This compound | ~198 | C=O |

| 125-145 | Aromatic-C | |

| 25-40 | Aliphatic-C | |

| 3,4-Dihydrophenanthren-1(2H)-one | ~199 | C=O |

| 126-144 | Aromatic-C | |

| 23-42 | Aliphatic-C |

Table 3: IR and MS Spectroscopic Data

| Compound | IR (cm⁻¹) | Mass Spectrometry (m/z) |

| Dihydrophenanthrenone Isomers | ~1680 (C=O stretch) | 196 [M]⁺ |

| 3000-3100 (Aromatic C-H) | ||

| 2850-2960 (Aliphatic C-H) |

Note: The exact spectroscopic values can vary depending on the solvent and the specific isomer.

Chirality and Enantiomeric Resolution

With the exception of isomers where the stereocenter is lost due to symmetry, dihydrophenanthrenones can be chiral. The separation of enantiomers is crucial as they often exhibit different pharmacological activities. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the enantiomeric resolution of these compounds, often employing chiral stationary phases.

Caption: Chiral resolution of dihydrophenanthrenones.

Pharmacological Activities

Dihydrophenanthrene derivatives isolated from natural sources have demonstrated a wide range of biological activities. These activities are often attributed to the rigid, polycyclic structure of the phenanthrene nucleus.

Anti-inflammatory Activity

Several phenanthrene and dihydrophenanthrene derivatives have been shown to possess anti-inflammatory properties.[1] The mechanism of action is often linked to the inhibition of pro-inflammatory mediators and signaling pathways. For instance, some compounds have been found to reduce the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in macrophages.[7]

Cytotoxic and Antitumor Activity

Phenanthrene derivatives have also been investigated for their potential as anticancer agents.[1] Studies have shown that certain dihydrophenanthrenes exhibit significant cytotoxicity against various human cancer cell lines, including melanoma and leukemia.[2][3] The proposed mechanisms of action include the induction of apoptosis and the inhibition of cell proliferation.

Table 4: Reported Pharmacological Activities of Dihydrophenanthrene Derivatives

| Activity | Target/Mechanism | Reference |

| Anti-inflammatory | Inhibition of NO, IL-1β, IL-6, TNF-α production | [1][7] |

| Cytotoxic | Induction of apoptosis, inhibition of cell proliferation | [2][3] |

Conclusion

The isomers of this compound represent a promising class of compounds for drug discovery. Their synthesis, while challenging, can be achieved through established organic chemistry methodologies. The detailed spectroscopic characterization is essential for the unambiguous identification of these isomers. Further investigation into their pharmacological activities, particularly the individual enantiomers, is warranted to fully explore their therapeutic potential. This guide provides a foundational resource for researchers to advance the study of these intriguing molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxic Phenanthrene, Dihydrophenanthrene, and Dihydrostilbene Derivatives and Other Aromatic Compounds from Combretum laxum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3,4-Dihydro-2H-phenanthren-1-one synthesis - chemicalbook [chemicalbook.com]

- 5. espublisher.com [espublisher.com]

- 6. A novel and efficient synthesis of phenanthrene derivatives via palladium/norbornadiene-catalyzed domino one-pot reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis - PMC [pmc.ncbi.nlm.nih.gov]

The Orchid and the Yam: An In-depth Technical Guide to the Natural Sources of Dihydrophenanthrenone Derivatives

Abstract

Dihydrophenanthrenone derivatives, a class of polycyclic aromatic compounds, have garnered significant attention within the scientific community, particularly for their diverse and potent biological activities. This guide provides a comprehensive exploration of the natural origins of these valuable secondary metabolites. We delve into the primary plant families, notably Orchidaceae and Dioscoreaceae, that serve as rich repositories of these compounds. This document details the biosynthetic pathways, elucidates advanced extraction and isolation protocols, and presents a systematic approach to structural characterization using modern spectroscopic techniques. Furthermore, we tabulate key dihydrophenanthrenone derivatives, their natural sources, and their demonstrated pharmacological potential, offering a vital resource for researchers, scientists, and professionals in the field of drug development.

Introduction: The Rising Prominence of Dihydrophenanthrenones

The quest for novel bioactive molecules is a cornerstone of modern pharmaceutical research. Among the myriad of natural products, dihydrophenanthrenone derivatives have emerged as a promising class of compounds. Their unique chemical architecture, characterized by a partially saturated phenanthrene core, imparts a diverse range of biological activities, including cytotoxic, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2][3][4] Understanding the natural sources and biosynthesis of these molecules is paramount for their sustainable exploitation and the development of new therapeutic agents. This guide aims to provide an in-depth technical overview of the current state of knowledge regarding the natural origins of dihydrophenanthrenone derivatives.

Primary Natural Sources: A Botanical Exploration

The distribution of dihydrophenanthrenone derivatives in the plant kingdom is not ubiquitous. Instead, their presence is concentrated in specific plant families, with Orchidaceae being the most prolific source.[1]

The Orchidaceae Family: A Treasure Trove of Dihydrophenanthrenones

The Orchidaceae family, one of the largest and most diverse families of flowering plants, is a well-established reservoir of dihydrophenanthrenones.[1] Phytochemical investigations have led to the isolation of numerous derivatives from various genera.

-

Pholidota : Species such as Pholidota chinensis are known to produce a variety of dihydrophenanthrenes and their derivatives, including dihydrophenanthropyrans.[5][6][7]

-

Bletilla : The tubers of Bletilla striata are a rich source of bibenzyls and dihydrophenanthrenes.[8][9][10][11]

-

Dendrobium : This large genus contains numerous species, including Dendrobium infundibulum and Dendrobium terminale, which synthesize a wide array of dihydrophenanthrene derivatives.[12][13][14][15]

-

Spiranthes : Spiranthes sinensis has been shown to contain novel dihydrophenanthrenes, such as sinensols A-F.[16][17][18][19][20]

-

Cymbidium and Calanthe : These genera also contribute to the chemical diversity of orchid-derived dihydrophenanthrenones, with some compounds exhibiting significant cytotoxic activities.[2][21]

The Dioscoreaceae Family: An Emerging Source

While the Orchidaceae family is the most recognized source, the Dioscoreaceae family, particularly the genus Dioscorea, has also been identified as a producer of these compounds. For instance, Dioscorea membranacea and Dioscorea nipponica have been found to contain cytotoxic dihydrophenanthrene derivatives.[22][23][24][25][26]

Biosynthesis: The Molecular Machinery Behind Dihydrophenanthrenone Formation

The biosynthesis of dihydrophenanthrenones in plants is a fascinating example of the intricate pathways of secondary metabolism. The core pathway originates from the shikimate pathway, which provides the aromatic amino acid L-phenylalanine.

The key steps in the biosynthesis of 9,10-dihydrophenanthrenes in orchids have been elucidated and involve the following sequence: L-phenylalanine is converted to dihydro-m-coumaric acid, which then serves as a precursor for the formation of a dihydrostilbene (bibenzyl) intermediate through the action of bibenzyl synthase , a type of stilbene synthase.[27][28][29] This bibenzyl intermediate subsequently undergoes an intramolecular oxidative coupling to form the characteristic 9,10-dihydrophenanthrene skeleton. While bibenzyl synthase is a key enzyme, other enzymes such as cytochrome P450 monooxygenases and 4-coumarate:CoA ligase (4CL) are also implicated in the modification and activation of precursors in related phenylpropanoid pathways.[30][31][32]

Caption: Biosynthetic pathway of dihydrophenanthrenones.

Experimental Protocols: From Plant Material to Pure Compound

The successful isolation and characterization of dihydrophenanthrenone derivatives hinge on robust and well-defined experimental protocols.

Extraction and Fractionation

A common approach for the extraction of dihydrophenanthrenones from plant material involves the use of organic solvents. A typical workflow is as follows:

Step-by-Step Extraction and Partitioning Protocol:

-

Drying and Grinding: The plant material (e.g., orchid pseudobulbs, yam rhizomes) is first air-dried and then ground into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered plant material is extracted with a suitable solvent, typically 70-95% ethanol or methanol, at room temperature or with gentle heating for several hours or days. This process is often repeated multiple times to ensure exhaustive extraction.

-

Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

-

Solvent Partitioning: The concentrated extract is then suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Dihydrophenanthrenone derivatives are typically found in the ethyl acetate fraction.[16][18]

Caption: General workflow for extraction and fractionation.

Isolation and Purification

The ethyl acetate fraction, enriched with dihydrophenanthrenones, is subjected to further purification using chromatographic techniques.

Column Chromatography Protocol:

-

Stationary Phase: Silica gel is commonly used as the stationary phase for column chromatography.

-

Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate.

-

Fraction Collection: The eluate is collected in numerous small fractions.

-

Monitoring: The separation process is monitored by thin-layer chromatography (TLC) to identify fractions containing the compounds of interest.

-

Further Purification: Fractions containing the desired compounds are often pooled and subjected to further purification steps, such as preparative TLC or high-performance liquid chromatography (HPLC), to obtain pure compounds.

Structure Elucidation

The unambiguous identification of the isolated compounds is achieved through a combination of spectroscopic and spectrometric techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC, and NOESY) experiments are indispensable for determining the carbon skeleton, the position of substituents (e.g., hydroxyl and methoxy groups), and the relative stereochemistry of the molecule.[33][34][35][36][37]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), often coupled with electrospray ionization (ESI), provides the exact molecular formula of the compound. Tandem MS (MS/MS) experiments can reveal fragmentation patterns that aid in structural elucidation.[16][21]

A Compendium of Bioactive Dihydrophenanthrenone Derivatives

The following table summarizes some of the dihydrophenanthrenone derivatives isolated from natural sources, along with their plant origin and reported biological activities.

| Compound Name | Natural Source | Reported Biological Activities |

| Sinensols A-F | Spiranthes sinensis | Cytotoxic activity.[17][18] |

| 4,5-dihydroxy-2-methoxy-9,10-dihydrophenanthrene | Pholidota yunnanesis | Cytotoxic activity against HepG2 cells. |

| Dihydrophenanthropyrans | Pholidota chinensis | Potent inhibition of superoxide anion generation and elastase release.[5] |

| Unnamed Dihydrophenanthrenes | Bletilla striata | Inhibition of ROS generation.[8] |

| Dendroinfundins A & B | Dendrobium infundibulum | α-glucosidase and pancreatic lipase inhibitory activities.[12] |

| Unnamed Dihydrophenanthrenes | Cymbidium ensifolium | Cytotoxic against lung, breast, and colon cancer cells.[21] |

| Calanhydroquinones A-C | Calanthe arisanensis | Significant cytotoxic activity against various cancer cell lines.[2] |

| 2,4-dimethoxy-5,6-dihydroxy-9,10-dihydrophenanthrene | Dioscorea membranacea | Cytotoxic activity against multiple cancer cell lines.[22] |

| Hircinol | Orchidaceae family | Phytoalexin with antimicrobial properties.[27][28][29] |

| Orchinol | Orchidaceae family | Phytoalexin with antimicrobial properties.[27][29] |

Conclusion and Future Perspectives

The Orchidaceae and Dioscoreaceae families stand out as significant natural sources of dihydrophenanthrenone derivatives, a class of compounds with considerable potential for drug discovery. The elucidation of their biosynthetic pathways opens up possibilities for biotechnological production through metabolic engineering. The detailed experimental protocols provided in this guide offer a roadmap for the efficient extraction, isolation, and characterization of these valuable molecules. Future research should focus on the comprehensive screening of a wider range of orchid and yam species, the exploration of the full spectrum of their biological activities, and the investigation of their mechanisms of action at the molecular level. Such endeavors will undoubtedly pave the way for the development of novel therapeutics derived from these fascinating natural products.

References

- 1. Dihydrophenanthrenes from medicinal plants of Orchidaceae: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxic Phenanthrenequinones and 9,10-Dihydrophenanthrenes from Calanthe arisanensis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dihydrophenanthrenes from a Sicilian Accession of Himantoglossum robertianum (Loisel.) P. Delforge Showed Antioxidant, Antimicrobial, and Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimization of Solvent Extraction Method for Stilbenoid and Phenanthrene Compounds in Orchidaceae Species [mdpi.com]

- 5. Dihydrophenanthropyrans derived from the pseudobulbs of Pholidota chinensis alleviates neutrophilic inflammation by inhibiting MAPKs and calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Three new phenanthrenes from Pholidota chinensis Lindl. and their antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Bioactive phytochemicals from the tubers of Bletilla striata Rchb.f - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chemical constituents of Bletilla striata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Bletilla striata: Medicinal uses, phytochemistry and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. Isolation and Identification of Dihydrophenanthrene Derivatives from Dendrobium virgineum with Protective Effects against Hydrogen-Peroxide-Induced Oxidative Stress of Human Retinal Pigment Epithelium ARPE-19 Cells [mdpi.com]

- 15. Dihydrophenanthrenes and phenanthrenes from Dendrobium terminale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Dihydrophenanthrenes from Spiranthes sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Pharmacological and Chemical Potential of Spiranthes sinensis (Orchidaceae): A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. New dimeric phenanthrene and flavone from Spiranthes sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Isolation and characterization of a new cytotoxic dihydrophenanthrene from Dioscorea membranacea rhizomes and its activity against five human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Dihydrophenanthrenes from the stems and leaves of Dioscorea nipponica Makino - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. apsnet.org [apsnet.org]

- 28. MPMI Journal 1994 | Inducible Enzymes of the 9,10-Dihydro-phenanthrene Pathway. Sterile Orchid Plants Responding to Fungal Infection [apsnet.org]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. Frontiers | Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants [frontiersin.org]

- 32. mdpi.com [mdpi.com]

- 33. benchchem.com [benchchem.com]

- 34. forskning.ruc.dk [forskning.ruc.dk]

- 35. kananlab.stanford.edu [kananlab.stanford.edu]

- 36. use of nmr in structure ellucidation | PDF [slideshare.net]

- 37. researchgate.net [researchgate.net]

The intricate biosynthetic pathway of phenanthrene derivatives in the plant kingdom is a subject of growing interest for researchers, scientists, and drug development professionals. These specialized metabolites, known as phenanthrenoids, exhibit a wide range of biological activities, making them promising candidates for new therapeutic agents. This in-depth technical guide provides a comprehensive overview of the biosynthesis of phenanthrene derivatives in plants, including the core enzymatic steps, quantitative data on their occurrence, detailed experimental protocols for their study, and the regulatory networks that govern their production.

The Core Biosynthetic Pathway: From Phenylpropanoids to Phenanthrenes

The biosynthesis of phenanthrene derivatives in plants is a specialized branch of the phenylpropanoid pathway. The journey begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to form the characteristic tricyclic phenanthrene scaffold. The key intermediate in this pathway is a bibenzyl backbone, which undergoes oxidative cyclization to yield dihydrophenanthrenes and subsequently phenanthrenes.

The initial steps involve the conversion of L-phenylalanine to cinnamic acid, which is then hydroxylated to form m-coumaric acid. This intermediate is then activated to its CoA-ester, dihydro-m-coumaroyl-CoA. The pivotal enzyme, bibenzyl synthase (BBS) , catalyzes the condensation of one molecule of dihydro-m-coumaroyl-CoA with three molecules of malonyl-CoA to form the bibenzyl scaffold.[1]

The subsequent and less characterized steps involve the intramolecular oxidative coupling of the bibenzyl structure to form a dihydrophenanthrene intermediate. This reaction is believed to be catalyzed by cytochrome P450 monooxygenases (CYP450s) .[2] Finally, a dehydrogenase is thought to be responsible for the aromatization of the dihydrophenanthrene ring to yield the final phenanthrene derivative.

Quantitative Analysis of Phenanthrene Derivatives in Plants

The occurrence and concentration of phenanthrene derivatives vary significantly among different plant species and even between different tissues of the same plant. The Orchidaceae family, particularly the genus Dendrobium, is a rich source of these compounds.[3][4] The following table summarizes the quantitative data of several phenanthrene derivatives found in various Dendrobium species.

| Phenanthrene Derivative | Plant Species | Plant Part | Concentration (mg/g dry weight) | Reference |

| Ephemeranthol A | Dendrobium nobile | Stem | Not specified, but isolated | [5] |

| 1,5,7-trimethoxyphenanthren-2-ol | Dendrobium nobile | Stem | Not specified, but isolated | [5] |

| Dehydroorchinol | Dendrobium nobile | Stem | Not specified, but isolated | [5] |

| 2,5-dihydroxy-4,9,10-trimethoxyphenanthrene | Dendrobium plicatile | Stem | Not specified, but isolated | [5] |

| 2,5-dihydroxy-4-methoxyphenanthrene | Dendrobium plicatile | Stem | Not specified, but isolated | [5] |

| 2,5,9-trihydroxy-4-methoxy-9,10-dihydrophenanthrene | Dendrobium plicatile | Stem | Not specified, but isolated | [5] |

| 1,5,6-trimethoxy-2,7-dihydroxyphenanthrene | Dendrobium officinale | - | IC50 of 0.42 µM (HeLa) and 0.20 µM (Hep G2) | [5] |

| Gigantol | Aerides rosea | Stem | Not specified, but identified | [6] |

| Imbricatin | Aerides rosea | Stem | Not specified, but identified | [6] |

| Methoxycoelonin | Aerides rosea | Stem | Not specified, but identified | [6] |

| Coelonin | Aerides rosea | Stem | Not specified, but identified | [6] |

| Aerosanthrene | Aerides rosea | Stem | Not specified, but identified as new compound | [6] |

| Aerosin | Aerides rosea | Stem | Not specified, but identified as new compound | [6] |

Experimental Protocols for the Study of Phenanthrene Derivatives

The extraction, purification, and analysis of phenanthrene derivatives from plant material require specific and carefully optimized protocols. The following provides a general workflow and detailed methodologies for the study of these compounds.

General Experimental Workflow

The study of phenanthrene derivatives typically involves a multi-step process, from the initial extraction from plant material to the final structural elucidation and quantification.

Detailed Methodologies

3.2.1. Plant Material and Extraction

-

Plant Material Preparation: Air-dry the plant material (e.g., stems, roots) at room temperature and grind it into a fine powder.

-

Extraction:

-

Maceration: Macerate the powdered plant material with a suitable solvent (e.g., methanol, ethanol, or a mixture of dichloromethane/methanol) at room temperature for an extended period (e.g., 24-48 hours), often with agitation. Repeat the process multiple times to ensure exhaustive extraction.

-

Accelerated Solvent Extraction (ASE): This technique uses elevated temperatures and pressures to increase the efficiency and speed of extraction. A sequential extraction with solvents of increasing polarity (e.g., hexane followed by dichloromethane/methanol) can be employed to selectively extract different classes of compounds.

-

3.2.2. Fractionation and Purification

-

Liquid-Liquid Partitioning: Concentrate the crude extract under reduced pressure and partition it between immiscible solvents of different polarities (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.

-

Column Chromatography: Subject the fractions obtained from liquid-liquid partitioning to column chromatography using stationary phases like silica gel or Sephadex LH-20. Elute the column with a gradient of solvents of increasing polarity to separate the compounds.

-

High-Performance Liquid Chromatography (HPLC): For final purification, use preparative or semi-preparative HPLC with a suitable column (e.g., C18) and a mobile phase gradient (e.g., acetonitrile/water).

3.2.3. Structural Elucidation and Quantification

-

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): This technique is used for the separation and quantification of the isolated compounds. The DAD detector provides UV-Vis spectra of the eluting compounds, which can aid in their identification.[7][8][9]

-